molecular formula C27H46O B1496107 Lathosterol-1,2,5alpha,6alpha-d4

Lathosterol-1,2,5alpha,6alpha-d4

Cat. No.: B1496107
M. Wt: 390.7 g/mol
InChI Key: IZVFFXVYBHFIHY-PYLADBSRSA-N
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Description

Lathosterol-1,2,5alpha,6alpha-d4 is a deuterated isotopologue of lathosterol (5α-cholest-7-en-3β-ol), a key intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway. This deuterated form is widely utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses to quantify endogenous lathosterol levels in biological samples . Lathosterol itself serves as a validated biomarker of cholesterol synthesis, with its serum concentration strongly correlating with whole-body cholesterol production rates . The deuterium labeling at positions 1, 2, 5α, and 6α enhances its stability and distinguishes it from endogenous lathosterol during analytical procedures, ensuring precise quantification .

Properties

Molecular Formula

C27H46O

Molecular Weight

390.7 g/mol

IUPAC Name

(5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21?,23+,24-,25-,26-,27+/m0

InChI Key

IZVFFXVYBHFIHY-PYLADBSRSA-N

Isomeric SMILES

[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(CC(C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Sterols

Lathosterol vs. Desmosterol
  • Lathosterol : A post-squalene intermediate in the cholesterol synthesis pathway, lathosterol is strongly associated with hepatic HMG-CoA reductase activity and reflects real-time cholesterol synthesis. Studies demonstrate its predictive value in assessing responses to cholesterol-lowering therapies (e.g., simvastatin), where baseline lathosterol levels correlate with reductions in cholesterol synthesis .
  • Desmosterol: Another late-stage cholesterol precursor, desmosterol is less responsive to statin therapy and shows weaker associations with LDL-C baseline levels compared to lathosterol . Unlike lathosterol, desmosterol levels remain stable in aging human brains, suggesting its role may be less dynamic in age-related cholesterol metabolism .
Key Research Findings
  • In APOEε4 knock-in mice, lathosterol levels decline with age, while desmosterol remains unaffected, highlighting lathosterol’s sensitivity to genetic and age-related changes .
  • LC-MS methodologies struggle to resolve lathosterol from cholesterol due to structural similarity, whereas desmosterol is more easily distinguishable .

Cholesterol Absorption Markers

Lathosterol vs. Campesterol and Sitosterol
  • Lathosterol : As a synthesis marker, it inversely correlates with absorption markers. High lathosterol levels indicate low cholesterol absorption and vice versa .
  • Campesterol and Sitosterol: Plant-derived sterols that serve as absorption markers. Elevated sitosterol/lathosterol ratios are linked to increased cardiovascular mortality, particularly in non-diabetic populations . Campesterol, unlike sitosterol, shows significant associations with LDL-C changes, making it a preferred absorption marker in clinical studies .
Key Research Findings
  • The sitosterol/lathosterol ratio is a stronger predictor of coronary artery disease (CAD) severity and mortality than individual marker-to-cholesterol ratios .
  • In the DEBATE cohort, high cholesterol absorption (low lathosterol) correlated with increased all-cause mortality, underscoring the clinical relevance of balancing synthesis and absorption markers .

Structural and Analytical Comparisons

Lathosterol-1,2,5alpha,6alpha-d4 vs. Endogenous Lathosterol
  • Deuterated Lathosterol: The deuterium atoms increase its molecular mass, enabling clear differentiation from endogenous lathosterol in mass spectrometry. This property eliminates co-elution issues with cholesterol, a common challenge in underivatized LC-MS methods .
  • Endogenous Lathosterol: Requires meticulous chromatographic separation from cholesterol, which is often suboptimal in conventional methods .

Clinical and Metabolic Implications

Age and Disease Associations

  • This decline is absent in desmosterol and cholesterol .
  • Mortality Risk : High absorption-to-synthesis ratios (e.g., sitosterol/lathosterol) are predictive of cardiovascular and all-cause mortality, independent of traditional risk factors .

Therapeutic Monitoring

  • Baseline lathosterol levels predict the efficacy of simvastatin and ezetimibe therapies, with "high synthesizers" (elevated lathosterol) showing the greatest reductions in cholesterol synthesis post-treatment .

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